(s)-3-Amino-5-phenylpentanoic acid
Overview
Description
(s)-3-Amino-5-phenylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a five-carbon chain, which also contains a phenyl group (-C6H5) attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-5-phenylpentanoic acid can be achieved through several methods. One common approach involves the use of a Grignard reagent, which is reacted with a suitable precursor to introduce the phenyl group. The reaction typically involves the following steps:
- Preparation of the Grignard reagent by reacting phenylmagnesium bromide with an appropriate halide.
- Reaction of the Grignard reagent with a suitable carbonyl compound to form the desired intermediate.
- Hydrolysis of the intermediate to yield this compound.
Industrial production methods often involve the use of more efficient and scalable processes, such as catalytic hydrogenation or enzymatic synthesis, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(s)-3-Amino-5-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxyl group can produce alcohol derivatives.
Scientific Research Applications
(s)-3-Amino-5-phenylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a precursor for the synthesis of peptides and proteins, and is used in studies of enzyme-substrate interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a neurotransmitter analog and its potential use in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (s)-3-Amino-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. For example, as a neurotransmitter analog, it can bind to receptors in the nervous system, modulating synaptic transmission and influencing neuronal activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(s)-3-Amino-5-phenylpentanoic acid can be compared with other similar compounds, such as:
Phenylalanine: An essential amino acid with a similar structure but different functional groups.
Tyrosine: Another amino acid with a phenyl group, but with a hydroxyl group attached to the benzene ring.
Leucine: An amino acid with a similar carbon chain length but without the phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
(S)-3-Amino-5-phenylpentanoic acid, a chiral amino acid derivative, has garnered attention in biochemical and pharmaceutical research due to its significant biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a phenyl group attached to a pentanoic acid backbone. Its molecular formula is C₁₃H₁₈N₂O₂, with a molar mass of approximately 226.29 g/mol. The compound exists in two enantiomeric forms, (S) and (R), with distinct biological activities attributed to their stereochemistry.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Neurotransmitter Modulation : It acts as a non-selective agonist for certain neurotransmitter receptors, influencing synaptic transmission. This modulation is particularly relevant in conditions such as epilepsy and neuropathic pain.
- Enzyme Inhibition : Studies suggest that derivatives of this compound may inhibit enzymes involved in neurodegenerative diseases like Alzheimer's disease. This inhibition can provide insights into disease mechanisms and potential therapeutic strategies.
- Bone Metabolism : The compound has been implicated in osteoclastic bone resorption, suggesting a role in disorders related to bone remodeling. It interacts with proteins such as cathepsin K and cathepsin L2, influencing metabolic pathways related to amino acids and neurotransmitter synthesis.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
-
Neuropharmacological Research :
A study investigated the effects of this compound on synaptic transmission in rodent models. The results indicated that the compound enhanced neurotransmitter release at specific synapses, providing evidence for its potential use in treating epilepsy. -
Bone Health Study :
In vitro experiments demonstrated that this compound inhibited the activity of cathepsin K, an enzyme crucial for bone resorption. This inhibition suggests that the compound could be beneficial for conditions such as osteoporosis.
Applications
This compound has various applications in pharmaceutical research:
- Drug Development : Its unique properties make it valuable for developing drugs targeting neurological disorders and bone metabolism issues.
- Research Tool : The compound serves as a useful tool for studying neurotransmission mechanisms and enzyme activity modulation.
Properties
IUPAC Name |
(3S)-3-amino-5-phenylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJYCYZKUNRKFP-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375843 | |
Record name | (s)-homobenzyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218278-62-7 | |
Record name | (s)-homobenzyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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